2-[(E)-but-1-en-3-ynyl]-1-oxidopyridin-1-ium
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Overview
Description
2-[(E)-but-1-en-3-ynyl]-1-oxidopyridin-1-ium is a heterocyclic organic compound with a pyridine ring substituted at the 2-position with a buten-3-yn-1-yl group and an oxide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-but-1-en-3-ynyl]-1-oxidopyridin-1-ium can be achieved through several methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures (120°C). This method yields 2-substituted pyridine N-oxides in good yields .
Another method involves the use of copper catalysis combined with activation by lithium fluoride or magnesium chloride. This approach allows for the one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-but-1-en-3-ynyl]-1-oxidopyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex pyridine derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The buten-3-yn-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Copper, palladium, and nickel catalysts are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Scientific Research Applications
2-[(E)-but-1-en-3-ynyl]-1-oxidopyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(E)-but-1-en-3-ynyl]-1-oxidopyridin-1-ium involves its ability to act as a mild Lewis base. This allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various reactions with electrophiles . The compound can also participate in electrophilic aromatic substitution reactions, forming labile tetrahedral cation intermediates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(E)-but-1-en-3-ynyl]-1-oxidopyridin-1-ium include:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the buten-3-yn-1-yl group and the oxide group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
127391-38-2 |
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Molecular Formula |
C9H7NO |
Molecular Weight |
145.161 |
IUPAC Name |
2-[(E)-but-1-en-3-ynyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H7NO/c1-2-3-6-9-7-4-5-8-10(9)11/h1,3-8H/b6-3+ |
InChI Key |
MOOMDDGSDVLMPF-ZZXKWVIFSA-N |
SMILES |
C#CC=CC1=CC=CC=[N+]1[O-] |
Synonyms |
Pyridine, 2-(1-buten-3-ynyl)-, 1-oxide, (E)- (9CI) |
Origin of Product |
United States |
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